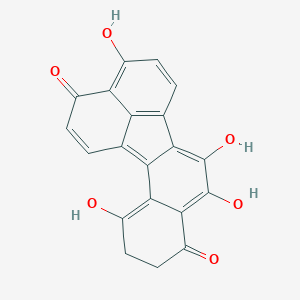
Saikosaponin D (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin D (hydrate) is a triterpenoid saponin compound extracted from the roots of the Bupleurum plant, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor effects . It has gained significant attention in recent years for its potential in cancer therapy, as it inhibits the proliferation of various tumor cells and promotes apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several steps, starting from oleanolic acid. The process includes the preparation of aglycones of high oxidation state, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones . The key steps are:
Glycosylation: Regioselective glycosylation and gold (I)-catalyzed glycosylation are employed to construct the disaccharide fragment and install the glycans.
Industrial Production Methods: Industrial production of Saikosaponin D typically involves extraction from the Bupleurum plant roots. The process includes:
Extraction: The roots are dried and ground into a powder, followed by extraction using solvents such as ethanol or methanol.
Purification: The extract is purified using techniques like column chromatography to isolate Saikosaponin D.
Chemical Reactions Analysis
Types of Reactions: Saikosaponin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Glycosylation: The compound can undergo glycosylation to form glycosides.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Me4NBH(OAc)3 is used for reduction reactions.
Glycosylation: Gold (I) catalysts are employed for glycosylation reactions.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of Saikosaponin D .
Scientific Research Applications
Saikosaponin D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Saikosaponin D involves several molecular targets and pathways:
Inhibition of Tumor Cell Proliferation: Saikosaponin D inhibits the proliferation of tumor cells by modulating cell cycle regulators.
Promotion of Apoptosis: The compound induces apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
Autophagy Modulation: Saikosaponin D modulates autophagy by regulating the expression of autophagy-related proteins such as LC3-II and p62.
Enhancement of Drug Sensitivity: The compound enhances the sensitivity of tumor cells to anti-tumor drugs by modulating drug resistance pathways.
Comparison with Similar Compounds
Saikosaponin D is part of a larger group of saikosaponins, which include:
- Saikosaponin A
- Saikosaponin B
- Saikosaponin C
Comparison:
- Saikosaponin A: Known for its strong anti-inflammatory effects .
- Saikosaponin B: Exhibits immunomodulatory and hepatoprotective properties .
- Saikosaponin C: Similar to Saikosaponin D, it has anti-tumor and immunomodulatory effects .
Uniqueness: Saikosaponin D stands out due to its potent anti-tumor properties and its ability to enhance the sensitivity of tumor cells to anti-tumor drugs .
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C42H68O13.H2O/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7;/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3;1H2/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+;/m1./s1 |
InChI Key |
XFTRITFNKLRYQT-YSHUAJIXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)
![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)


![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)


